molecular formula C8H11F2N3O2 B2823760 ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate CAS No. 2248327-74-2

ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate

Cat. No.: B2823760
CAS No.: 2248327-74-2
M. Wt: 219.192
InChI Key: IVTDTEAENWUKSI-UHFFFAOYSA-N
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Description

ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate is a synthetic organic compound characterized by the presence of a triazole ring and difluoro substituents.

Chemical Reactions Analysis

Types of Reactions: ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-4-(triazol-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, influencing their activity. The difluoro groups can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Comparison: ethyl2,2-difluoro-4-(1H-1,2,3-triazol-1-yl)butanoate is unique due to the presence of both difluoro groups and a triazole ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, binding affinity, and bioactivity .

Properties

IUPAC Name

ethyl 2,2-difluoro-4-(triazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2N3O2/c1-2-15-7(14)8(9,10)3-5-13-6-4-11-12-13/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTDTEAENWUKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCN1C=CN=N1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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